molecular formula C24H20ClN5O2S B243672 N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B243672
M. Wt: 478 g/mol
InChI Key: BAABTQWSVZNRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide, also known as BCTC, is a chemical compound that has been studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide acts as an antagonist of TRPV1, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. By blocking the activation of TRPV1, N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide can reduce the transmission of pain signals and inhibit the release of inflammatory mediators.
Biochemical and Physiological Effects:
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of capsaicin-induced pain and inflammation, the reduction of neuropathic pain, and the suppression of cancer cell growth. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, which makes it a valuable tool for studying the role of TRPV1 in pain and inflammation. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide, including the development of more potent and selective TRPV1 antagonists, the investigation of its potential therapeutic applications in other medical conditions, such as diabetes and cardiovascular disease, and the exploration of its mechanism of action at the molecular level.
In conclusion, N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that has been studied for its potential therapeutic applications in various medical conditions. Its mechanism of action as a TRPV1 antagonist has been extensively studied, and it has shown promising results in the treatment of pain, inflammation, and cancer. Further research is needed to fully understand its potential as a therapeutic agent and to develop more potent and selective TRPV1 antagonists.

Synthesis Methods

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction between 4-chlorobenzoyl chloride and piperazine, followed by the reaction between the resulting compound and 2,1,3-benzothiadiazole-5-carboxylic acid. The final product is obtained after purification and isolation steps.

Scientific Research Applications

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and cancer. It has been shown to act as a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in the regulation of pain and inflammation.

properties

Molecular Formula

C24H20ClN5O2S

Molecular Weight

478 g/mol

IUPAC Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide

InChI

InChI=1S/C24H20ClN5O2S/c25-18-4-1-16(2-5-18)24(32)30-13-11-29(12-14-30)20-8-6-19(7-9-20)26-23(31)17-3-10-21-22(15-17)28-33-27-21/h1-10,15H,11-14H2,(H,26,31)

InChI Key

BAABTQWSVZNRKP-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3)C(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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